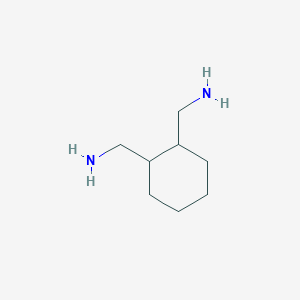![molecular formula C14H13BO2 B13891661 6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)
6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is part of the benzoxaborole family, which has garnered significant interest due to its biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of benzylboronic acid with ortho-aminophenol under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxaborole ring. The reaction mixture is usually heated to reflux, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through large-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxaborole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products: The major products formed from these reactions include various substituted benzoxaborole derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
6-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds. It serves as a precursor for various functionalized benzoxaboroles.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in bacterial and fungal infections.
Medicine: Explored for its therapeutic potential in treating skin conditions such as psoriasis and atopic dermatitis.
Mécanisme D'action
The mechanism of action of 6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. It primarily acts as an inhibitor of phosphodiesterase enzymes, which play a crucial role in the regulation of inflammatory responses. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation and promoting healing . The compound’s boron atom forms a reversible covalent bond with the active site of the enzyme, leading to its inhibition .
Comparaison Avec Des Composés Similaires
Crisaborole: Another benzoxaborole compound used in the treatment of atopic dermatitis. It shares a similar mechanism of action but differs in its chemical structure and specific enzyme targets.
AN2690: A benzoxaborole antifungal agent used to treat onychomycosis.
Uniqueness: Its ability to act as a versatile building block for the synthesis of various derivatives further enhances its significance in scientific research .
Propriétés
Formule moléculaire |
C14H13BO2 |
|---|---|
Poids moléculaire |
224.06 g/mol |
Nom IUPAC |
6-benzyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H13BO2/c16-15-14-9-12(6-7-13(14)10-17-15)8-11-4-2-1-3-5-11/h1-7,9,16H,8,10H2 |
Clé InChI |
PWBFUKYLAOVVJB-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC(=C2)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


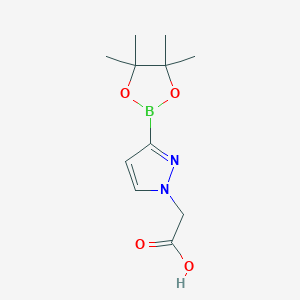
![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)
![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)

![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
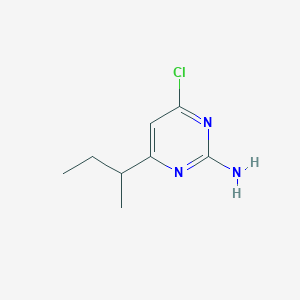
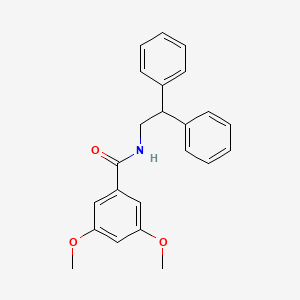
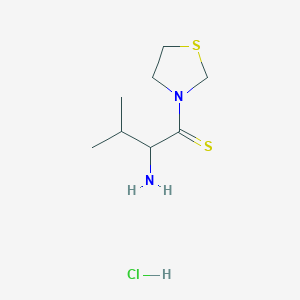
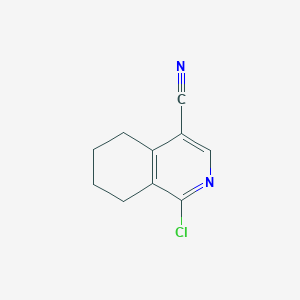
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)
![7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)
